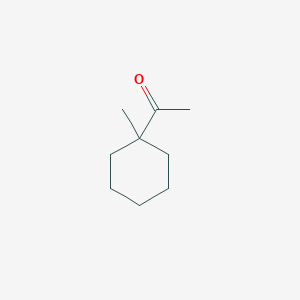

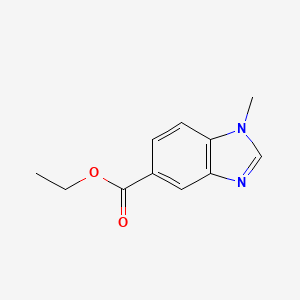

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate

Descripción general

Descripción

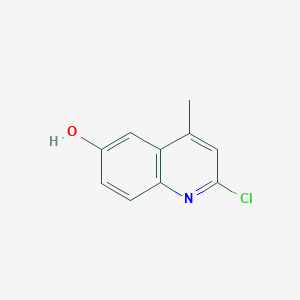

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is a specialty product used for proteomics research applications . It is a derivative of benzimidazole, a heterocyclic compound that has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties .

Synthesis Analysis

The synthesis of Ethyl 1-methyl-1h-benzimidazole-5-carboxylate involves the reaction of o-phenylendiamine derivatives with urea. Oxygen at the 2nd position is converted to chlorine in the presence of POCl3. Finally, the resulting products are obtained by the nucleophilic reaction with 4-methylpiperidine .

Molecular Structure Analysis

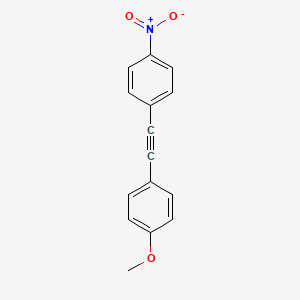

The molecular structure of Ethyl 1-methyl-1h-benzimidazole-5-carboxylate was elucidated using 1H-13C-NMR and LC-MS techniques . The benzimidazole ring is essentially planar .

Chemical Reactions Analysis

Benzimidazole and its derivatives, including Ethyl 1-methyl-1h-benzimidazole-5-carboxylate, have demonstrated bioactivities as potential anticancer therapeutics . They exert their effects through various mechanisms, including intercalation and metal coordination, leading to irreversible binding and ultimately inducing cancer cell death .

Aplicaciones Científicas De Investigación

Proteomics Research

Ethyl 1-methyl-1H-benzimidazole-5-carboxylate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound serves as a specialty product for proteomics research applications due to its chemical properties that facilitate the study of protein interactions and modifications. It is often used in the preparation of samples or in the development of assays that can help identify and quantify proteins in complex biological samples.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to serve as a building block for the synthesis of various pharmacologically active molecules . Its benzimidazole core is a common motif in many drugs and is known for its ability to interact with a wide range of biological targets. Researchers leverage this compound to create new molecules with potential antibacterial, antifungal, and antiviral properties.

Agriculture

Ethyl 1-methyl-1H-benzimidazole-5-carboxylate: finds applications in agriculture as a precursor for the synthesis of fungicidal and insecticidal agents . Its derivatives can be designed to target specific pests and diseases, offering a way to protect crops and improve agricultural productivity. The compound’s role in the development of these agents is crucial for creating environmentally friendly and effective agricultural chemicals.

Material Science

In material science, this compound is investigated for its potential use in the creation of novel materials . Its molecular structure could be key in developing new polymers or coatings with unique properties such as enhanced durability or specific interaction with other substances. Research in this area aims to expand the utility of materials in various industries, including electronics, construction, and textiles.

Environmental Science

The applications of Ethyl 1-methyl-1H-benzimidazole-5-carboxylate in environmental science include its use as a reagent in the study of environmental pollutants . Its chemical interactions can help in the detection and analysis of harmful substances in soil, water, and air. This is vital for monitoring pollution levels and assessing the impact of industrial activities on the environment.

Biochemistry

In biochemistry, this compound is significant for its role in the study of enzyme reactions and metabolic pathways . It can act as an inhibitor or activator for certain enzymes, allowing scientists to understand the biochemical processes within cells. This knowledge is essential for the development of new therapies for diseases that involve metabolic disorders.

Pharmacology

Lastly, in pharmacology, Ethyl 1-methyl-1H-benzimidazole-5-carboxylate is used in the synthesis of compounds with therapeutic potential . Its derivatives are studied for their pharmacological effects, including their safety, efficacy, and mechanism of action. This research is fundamental in the drug discovery process, leading to the development of new medications for various health conditions.

Safety And Hazards

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

ethyl 1-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)12-7-13(10)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBXKIFEKNCNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359480 | |

| Record name | Ethyl 1-methyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate | |

CAS RN |

53484-19-8 | |

| Record name | Ethyl 1-methyl-1H-benzimidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595980.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)